molecular formula C15H20N2O B7457632 N-(1-benzylpyrrolidin-3-yl)cyclopropanecarboxamide

N-(1-benzylpyrrolidin-3-yl)cyclopropanecarboxamide

Cat. No. B7457632
M. Wt: 244.33 g/mol
InChI Key: GLKDAWQTEFAUTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzylpyrrolidin-3-yl)cyclopropanecarboxamide is a chemical compound that belongs to the class of psychoactive substances known as designer drugs. It is commonly referred to as "pyrrolidinocyclopropane" or "PCP analogue." This chemical compound has gained significant attention in recent years due to its potential use in scientific research.

Scientific Research Applications

  • Dopamine and Serotonin Receptor Affinity : N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides bind with high affinity to human D(4) (hD(4)) and 5-HT(2A) receptors, demonstrating selectivity over hD(2) and alpha(1) adrenergic receptors (Arora et al., 2005).

  • Neuroleptic Activity : Benzamides of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines, including cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, have potential as neuroleptics with inhibitory effects on apomorphine-induced stereotyped behavior in rats (Iwanami et al., 1981).

  • Selective Antidopaminergic Activity : cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide (YM-09151-2) shows potent, selective antidopaminergic activity, inhibiting dopamine-sensitive adenylate cyclase and binding selectively to the dopamine D1 receptor over the D2 receptor (Usuda et al., 2004).

  • PARP Inhibition for Cancer Treatment : Cyclic amine-containing benzimidazole carboxamide PARP inhibitors, such as 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), exhibit high enzyme and cellular potency, indicating their potential in cancer therapy (Penning et al., 2009).

  • Effects on Serum Prolactin Levels : YM-09151-2 acts as a potent antagonist at D2-type dopamine receptors in the anterior pituitary gland of rats, significantly elevating serum prolactin concentrations (Meltzer et al., 1983).

  • Synthesis of Cyclopropyl Amino Acids : Wittig olefination of methyl (1S, 2R)-1-benzamido-2-formylcyclopropanecarboxylate is a powerful tool for synthesizing new conformationally constrained cyclopropyl amino acids, useful in drug development (Cativiela et al., 1996).

properties

IUPAC Name

N-(1-benzylpyrrolidin-3-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-15(13-6-7-13)16-14-8-9-17(11-14)10-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKDAWQTEFAUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2CCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpyrrolidin-3-yl)cyclopropanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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